2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride
CAS No.: 1376266-52-2
Cat. No.: VC2569579
Molecular Formula: C10H14ClNOS
Molecular Weight: 231.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1376266-52-2 |
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Molecular Formula | C10H14ClNOS |
Molecular Weight | 231.74 g/mol |
IUPAC Name | 2-pyrrolidin-2-yl-1-thiophen-2-ylethanone;hydrochloride |
Standard InChI | InChI=1S/C10H13NOS.ClH/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8;/h2,4,6,8,11H,1,3,5,7H2;1H |
Standard InChI Key | YZIFENKIBYVSJI-UHFFFAOYSA-N |
SMILES | C1CC(NC1)CC(=O)C2=CC=CS2.Cl |
Canonical SMILES | C1CC(NC1)CC(=O)C2=CC=CS2.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Classification
2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride belongs to the class of substituted pyrrolidines and thiophenes, making it a dual heterocyclic compound. The molecule features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) connected to a thiophene moiety (a five-membered sulfur-containing aromatic heterocycle) through an ethanone bridge. This structural arrangement creates a compound with multiple reactive sites and functional groups that contribute to its chemical behavior and potential biological interactions.
The core structure consists of a pyrrolidine ring with the substituent at the 2-position, connected to a thiophene ring via an ethanone (ketone) linkage. The hydrochloride salt formation occurs at the nitrogen atom of the pyrrolidine ring, which enhances solubility in polar solvents compared to the free base form. This salt formation is crucial for pharmaceutical applications as it typically improves bioavailability and stability.
Property | Description |
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Solubility | Likely soluble in polar solvents (water, methanol, ethanol) due to the hydrochloride salt formation |
pH in solution | Acidic (as a hydrochloride salt) |
Functional groups | Ketone, tertiary amine (as part of pyrrolidine), thiophene ring |
Stereochemistry | Potential for stereoisomerism at the pyrrolidine C-2 position |
Stability | Relatively stable under standard conditions; sensitive to strong oxidizing agents |
Synthesis Methods and Approaches
Alternative Synthesis Strategies
An alternative approach could draw from methodologies described for related compounds, such as those involving donor-acceptor cyclopropanes. Research has demonstrated that donor-acceptor cyclopropanes can undergo ring-opening reactions with amines to eventually form pyrrolidinone derivatives, which could potentially be modified to yield the target compound.
For example, the synthesis could potentially involve:
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Formation of an intermediate through Lewis acid-catalyzed reaction
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Cyclization to form the pyrrolidine ring structure
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Introduction of the thiophene moiety through appropriate coupling reactions
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Functional group adjustments to achieve the desired ketone linkage
This synthetic pathway would require careful optimization of reaction conditions, as evidenced by similar procedures in the literature where factors such as catalyst loading, reaction time, and temperature significantly influence yields.
Structural Relationships and Comparative Analysis
Related Compounds and Structural Analogs
Several compounds bear structural similarities to 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride, providing context for understanding its potential properties and applications. These structural analogs include:
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2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one (α-PVT): A related compound with a similar thiophene-ketone arrangement but connected to a different position on the pyrrolidine ring and containing an additional propyl chain. This compound has a molecular weight of 237.36 g/mol.
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1-(pyrrolidin-2-yl)ethan-1-one hydrochloride: A simpler analog lacking the thiophene moiety, with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol.
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2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine: A structural variant where the ketone group is replaced by an amine functionality, giving the molecular formula C₁₀H₁₆N₂S and a molecular weight of 196.31 g/mol.
Structure-Activity Relationships
The structure of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride contains several key functional groups that potentially contribute to its chemical reactivity and biological activities:
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The pyrrolidine ring provides a basic nitrogen center that can participate in hydrogen bonding and potentially interact with biological targets such as proteins and receptors. The positional attachment at C-2 of the pyrrolidine creates a specific spatial arrangement that would affect binding to potential biological targets.
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The thiophene moiety introduces aromaticity and a sulfur atom into the structure, which can participate in π-stacking interactions and hydrogen bonding. Thiophene rings are known to serve as bioisosteric replacements for phenyl rings in medicinal chemistry, often providing improved pharmacokinetic properties.
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The ketone linkage serves as both a hydrogen bond acceptor and a reactive site for potential derivatization, making it an important functional handle for structure modification if needed for optimization of biological activity.
Analytical Characterization Methods
Spectroscopic Identification
The characterization of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride can be achieved through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide detailed information about the molecular structure.
Expected key NMR signals would include:
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In ¹H NMR: Signals for the thiophene protons (typically in the range of 6.5-7.5 ppm), pyrrolidine ring protons (1.5-3.5 ppm), and methylene protons adjacent to the carbonyl group
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In ¹³C NMR: A characteristic carbonyl signal (around 190-200 ppm), thiophene carbon signals (120-140 ppm), and pyrrolidine carbon signals
Mass spectrometry would provide information about the molecular weight and fragmentation pattern, with the expected molecular ion peak corresponding to the free base (minus HCl). Infrared spectroscopy would show characteristic absorption bands for the C=O stretching (approximately 1680-1700 cm⁻¹) and C-S stretching of the thiophene ring.
Chromatographic Analysis
For purity determination and quantification, various chromatographic methods could be employed. High-Performance Liquid Chromatography (HPLC) with UV detection would be suitable for analyzing the compound, potentially using a reversed-phase column with an appropriate mobile phase system. Gas Chromatography (GC) might also be applicable, especially if derivatization is performed to enhance volatility.
Chemical Reactivity and Stability
Stability Considerations
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Exposure to strong oxidizing agents could lead to oxidation of the thiophene sulfur or other parts of the molecule
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Under basic conditions, deprotonation of the salt could occur, potentially affecting solubility and reactivity
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Prolonged exposure to high temperatures might lead to degradation
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Hydrolysis of the ketone might occur under certain conditions, particularly in strongly acidic or basic environments
For storage and handling, it would be advisable to keep the compound in a sealed container, protected from light, moisture, and heat, preferably under inert atmosphere for long-term storage.
Future Research Directions
Synthetic Optimization and Scale-up
One key area for future research would be the development and optimization of synthetic routes to 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride. Current methods for similar compounds often involve multiple steps and may provide moderate yields, suggesting room for improvement. Research focused on more efficient catalysts, greener reaction conditions, and one-pot procedures could significantly enhance the accessibility of this compound.
The application of flow chemistry techniques could also be explored for potential scale-up, potentially addressing challenges in heat transfer and mixing that might be encountered in batch processes. Additionally, stereochemical control during synthesis would be an important consideration if specific stereoisomers show differential biological activity.
Biological Evaluation
Perhaps the most promising direction for future research would be comprehensive biological evaluation of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride. Initial screening could focus on activities commonly associated with similar structural motifs, such as:
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Anti-inflammatory activity, particularly COX-II inhibition
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Central nervous system effects
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Antimicrobial properties
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Receptor binding studies to identify potential molecular targets
Results from these initial screenings could then guide more focused investigations, potentially leading to the development of structure-activity relationships and the design of optimized analogs with enhanced potency or improved pharmacokinetic properties.
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